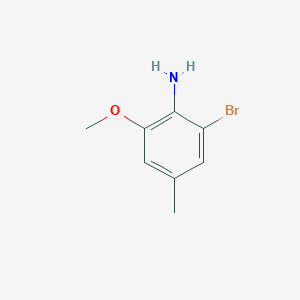

2-Bromo-6-methoxy-4-methylaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-6-methoxy-4-methylaniline is an organic compound with the molecular formula C8H10BrNO It is a derivative of aniline, where the aniline ring is substituted with bromine, methoxy, and methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methoxy-4-methylaniline typically involves the bromination of 6-methoxy-4-methylaniline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-6-methoxy-4-methylaniline can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products Formed

Substitution Reactions: Products include various substituted anilines depending on the nucleophile used.

Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.

Reduction Reactions: Products include amines and other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

| Method | Reagents | Conditions |

|---|---|---|

| Electrophilic Aromatic Substitution | Bromine gas or ferrous bromide | Temperature control |

| Nucleophilic Substitution | Sodium methoxide | Basic conditions |

| Coupling Reactions | Palladium catalysts | Inert atmosphere |

Organic Synthesis

2-Bromo-6-methoxy-4-methylaniline serves as an intermediate in the synthesis of various organic compounds. It is particularly useful in producing pharmaceuticals and agrochemicals. For example, it can be utilized to create N-(2-bromo-4-methoxyphenyl)acrylamide through acylation with acryloyl chloride, which is further transformed into biologically active compounds.

Biochemical Studies

The compound plays a role in studying enzyme interactions, particularly with cytochrome P450 enzymes that metabolize drugs and xenobiotics. Its ability to form reactive intermediates allows researchers to investigate its effects on cellular processes such as apoptosis and differentiation.

Medicinal Chemistry

In medicinal chemistry, this compound is a precursor for synthesizing potential therapeutic agents. For instance, it has been used in the multi-step synthesis of carboline derivatives, which possess analgesic properties.

The biological activity of this compound is notable due to its influence on various cellular mechanisms. It has been shown to modulate kinase activity, impacting cell signaling pathways essential for cell growth and survival.

Case Studies

Case Study 1: Enzyme Inhibition

Research demonstrated that this compound acts as an enzyme inhibitor in specific biochemical pathways. This study highlighted its potential use in developing drugs targeting metabolic disorders.

Case Study 2: Synthesis of Bioactive Compounds

A multi-step synthesis involving this compound led to the creation of several bioactive molecules with potential therapeutic effects against chronic pain conditions. The versatility of this compound in accessing diverse chemical scaffolds was emphasized.

Wirkmechanismus

The mechanism of action of 2-Bromo-6-methoxy-4-methylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine and methoxy groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways involved can vary and are subject to ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromo-4-methylaniline: Similar structure but lacks the methoxy group.

2-Methoxy-4-methylaniline: Similar structure but lacks the bromine atom.

2-Bromo-6-methylaniline: Similar structure but lacks the methoxy group.

Uniqueness

2-Bromo-6-methoxy-4-methylaniline is unique due to the presence of both bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can lead to unique properties and applications not observed in similar compounds.

Biologische Aktivität

2-Bromo-6-methoxy-4-methylaniline is an aromatic amine with potential biological significance due to its unique structural features, including the presence of bromine and methoxy substituents. This compound has garnered interest in medicinal chemistry and biochemistry, particularly for its potential interactions with biological systems and enzymes.

- Molecular Formula : C₈H₉BrN₂O

- Molecular Weight : 216.07 g/mol

- LogP : Approximately 2.22, indicating moderate hydrophobicity which facilitates membrane permeability.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in drug metabolism, and its inhibition can lead to altered pharmacokinetics of co-administered drugs, potentially affecting their efficacy and toxicity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its substituents. The bromine atom is an electron-withdrawing group that may enhance the compound's reactivity towards nucleophiles, while the methoxy group can provide electron-donating properties that stabilize certain interactions within biological systems. This dual influence can be critical in determining the compound's overall biological behavior.

Case Study: Cytochrome P450 Inhibition

In a study examining various aromatic amines, this compound was identified as a moderate inhibitor of CYP1A2. The inhibition was assessed using enzyme assays where varying concentrations of the compound were tested against standard substrates. The results indicated a dose-dependent inhibition pattern, suggesting that this compound could modulate drug metabolism significantly.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of compounds related to this compound:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| 2-Bromo-5-methoxy-4-methylaniline | 532440-88-3 | Similar structure; different substitution pattern | CYP1A2 inhibitor |

| 5-Bromo-4-methoxy-2-methylaniline | 861084-04-0 | Bromine at a different position | Potential anticancer activity |

| 4-Bromo-5-methoxy-2-methylaniline | 152626-77-2 | Similar functional groups; differing positions | Variable biological activity |

| This compound | 147699-87-4 | Unique methoxy position; potential unique reactivity | Under investigation |

This comparative analysis highlights how slight variations in substituent positions can lead to different chemical behaviors and biological activities, underscoring the importance of structural considerations in drug design.

Eigenschaften

IUPAC Name |

2-bromo-6-methoxy-4-methylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-5-3-6(9)8(10)7(4-5)11-2/h3-4H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOJKOUMHFJQDEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.